4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate
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Overview
Description
4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate is an organic compound with the molecular formula C11H14N2O3S2. It is known for its unique chemical structure, which includes a methoxy group, a nitro group, and a dimethylcarbamodithioate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with sodium dimethylcarbamodithioate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylcarbamodithioate moiety can bind to metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of enzyme activities and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-nitrobenzyl alcohol
- 4-Methoxy-3-nitrobenzyl chloride
- 4-Methoxy-3-nitrobenzyl bromide
Uniqueness
4-Methoxy-3-nitrobenzyl dimethylcarbamodithioate is unique due to the presence of the dimethylcarbamodithioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
19579-24-9 |
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Molecular Formula |
C11H14N2O3S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(4-methoxy-3-nitrophenyl)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H14N2O3S2/c1-12(2)11(17)18-7-8-4-5-10(16-3)9(6-8)13(14)15/h4-6H,7H2,1-3H3 |
InChI Key |
UXPDWSGGGMACOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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